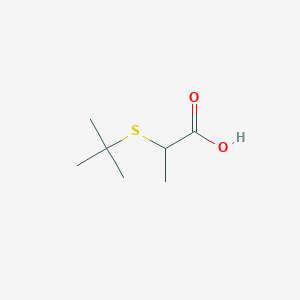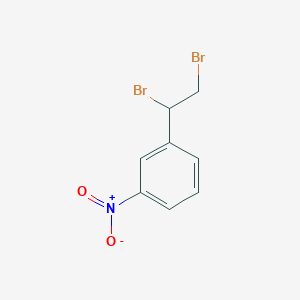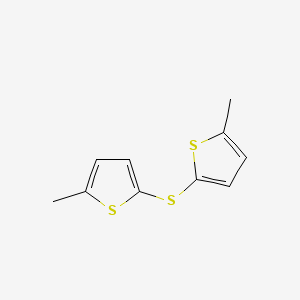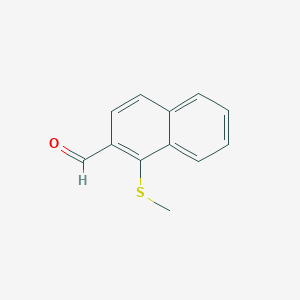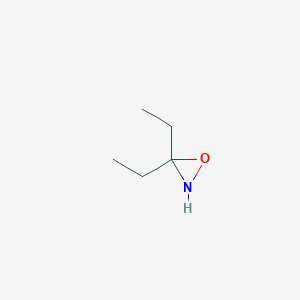
3,3-Diethyloxaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethyloxaziridine is an organic compound that features a three-membered heterocycle containing oxygen, nitrogen, and carbon atoms. This compound is part of the oxaziridine family, known for their strained ring structures and unique reactivity. Oxaziridines are versatile oxidants and have been widely studied for their applications in organic synthesis, particularly in oxidation and amination reactions .
Méthodes De Préparation
The synthesis of 3,3-Diethyloxaziridine typically involves the oxidation of imines with peracids or the amination of carbonyl compounds. One common method is the oxidation of an imine precursor using a peracid such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the oxaziridine ring.
Industrial production methods for oxaziridines, including this compound, often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
3,3-Diethyloxaziridine undergoes a variety of chemical reactions, primarily due to its strained ring structure and the presence of both oxygen and nitrogen atoms. Some of the key reactions include:
Oxidation: this compound can act as an oxidizing agent, transferring an oxygen atom to substrates such as alkenes, sulfides, and amines.
Hydrolysis: In acidic conditions, this compound can hydrolyze to form diethyl ketone and acetaldehyde.
Common reagents used in these reactions include m-CPBA for oxidation and various nucleophiles for amination reactions. The major products formed depend on the specific reaction conditions and substrates used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3,3-Diethyloxaziridine involves the transfer of oxygen or nitrogen atoms to substrates. This is facilitated by the strained three-membered ring structure, which makes the compound highly reactive. The oxygen transfer typically occurs through a concerted mechanism, where the oxygen atom is transferred to the substrate in a single step . The nitrogen transfer can involve the formation of an intermediate complex, followed by the transfer of the nitrogen atom to the substrate .
Comparaison Avec Des Composés Similaires
3,3-Diethyloxaziridine is similar to other oxaziridines, such as 2,3,3-triethyloxaziridine and N-sulfonyloxaziridines. it is unique in its specific reactivity and the types of reactions it can undergo. For example, 2,3,3-triethyloxaziridine has been shown to undergo hydrolysis to form different products compared to this compound . N-sulfonyloxaziridines, on the other hand, are more commonly used for asymmetric oxidation reactions due to their ability to induce chirality in the products .
Propriétés
Numéro CAS |
50673-00-2 |
|---|---|
Formule moléculaire |
C5H11NO |
Poids moléculaire |
101.15 g/mol |
Nom IUPAC |
3,3-diethyloxaziridine |
InChI |
InChI=1S/C5H11NO/c1-3-5(4-2)6-7-5/h6H,3-4H2,1-2H3 |
Clé InChI |
SFWLZJZMXZROEZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(NO1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[(3-Methylphenyl)methylene]dipiperidine](/img/structure/B14655334.png)

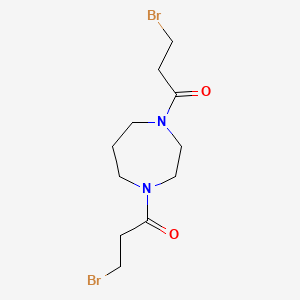

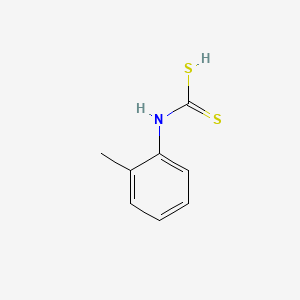
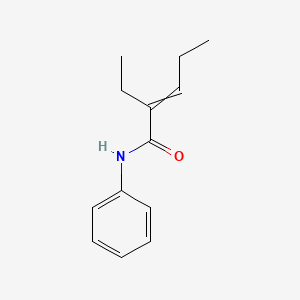


![2-[(4-Cyanoanilino)diazenyl]benzonitrile](/img/structure/B14655370.png)
